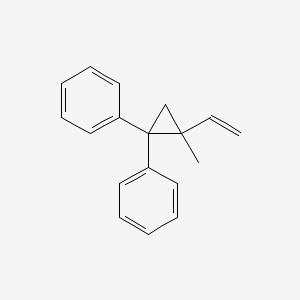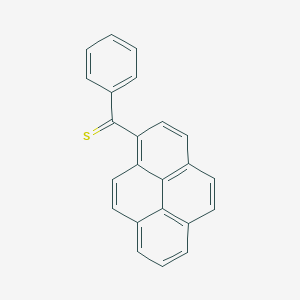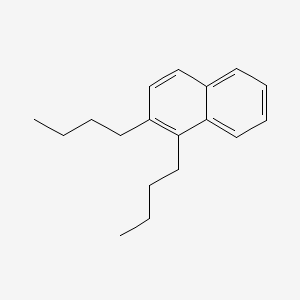
7-(1,3-Dioxolan-2-YL)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Dioxolan-2-YL)heptanal is an organic compound with the molecular formula C11H20O3. It is a member of the dioxolane family, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols. This compound is characterized by the presence of a dioxolane ring attached to a heptanal chain, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanal can be synthesized through the acetalization of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts like zirconium tetrachloride can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanal undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened under acidic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
7-(1,3-Dioxolan-2-YL)heptanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanal involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, making it useful in multi-step organic syntheses . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A closely related compound with a slightly different ring structure.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanal is unique due to its specific heptanal chain, which imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
Properties
CAS No. |
50445-29-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-(1,3-dioxolan-2-yl)heptanal |
InChI |
InChI=1S/C10H18O3/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h7,10H,1-6,8-9H2 |
InChI Key |
IKJGGMMPCWSBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
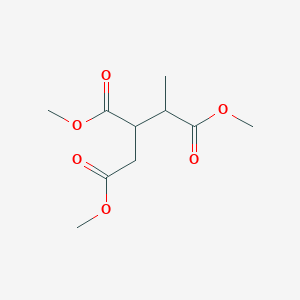
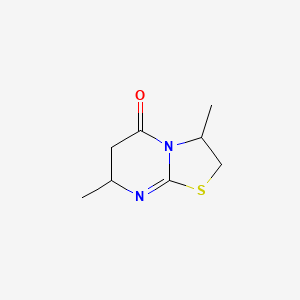
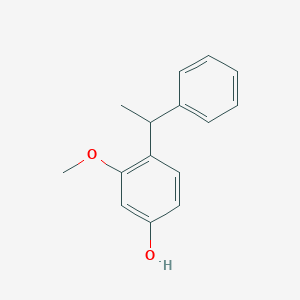
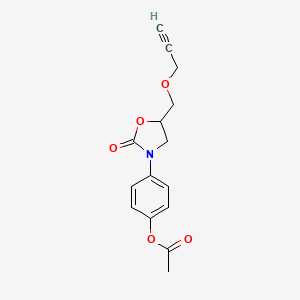
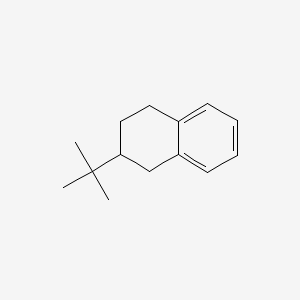
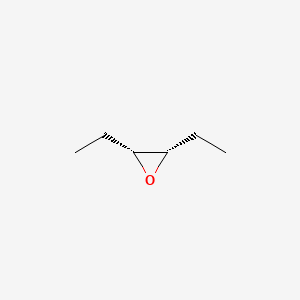
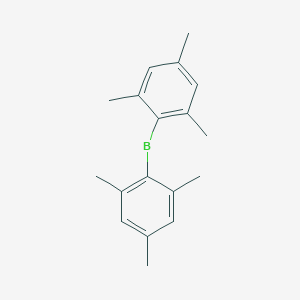
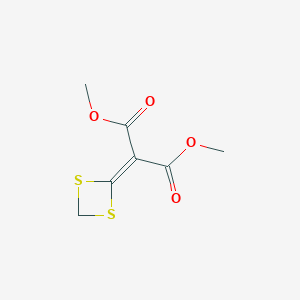
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

